molecular formula C15H12INO2 B4200125 4-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile

4-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile

Cat. No. B4200125
M. Wt: 365.16 g/mol
InChI Key: HJJNWBZEKURDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile, also known as IBOMe, is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. IBOMe is a derivative of the phenethylamine family and is structurally similar to other psychoactive compounds such as 2C-I and DOB. The chemical formula for IBOMe is C15H13INO2, and its molecular weight is 383.18 g/mol.

Mechanism of Action

The mechanism of action of 4-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the release of serotonin and dopamine, which are neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been reported to produce a range of biochemical and physiological effects in animals and humans. These include changes in heart rate, blood pressure, body temperature, and respiratory rate. This compound has also been shown to produce alterations in perception, mood, and cognition, including visual hallucinations, euphoria, and altered time perception.

Advantages and Limitations for Lab Experiments

4-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the effects of psychoactive substances on this receptor. However, this compound also has several limitations. It is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. Additionally, its psychoactive effects can make it difficult to use in experiments that require subjects to be alert and focused.

Future Directions

There are several potential future directions for research involving 4-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile. One area of interest is the development of novel psychoactive substances that are structurally similar to this compound but have different pharmacological properties. Another area of interest is the use of this compound in the treatment of psychiatric disorders such as depression and anxiety. Finally, research into the long-term effects of this compound on the brain and behavior could help to inform public policy regarding the regulation of psychoactive substances.

Scientific Research Applications

4-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile has been used in scientific research as a tool to study the effects of psychoactive substances on the brain and behavior. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has also been found to have activity at other receptors such as the dopamine D2 receptor and the adrenergic alpha-1 receptor.

properties

IUPAC Name

4-[(2-iodophenyl)methoxy]-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO2/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-8H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJNWBZEKURDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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